Bienvenue dans la boutique en ligne BenchChem!

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide

P2X7 receptor pharmacology Species ortholog comparison Calcium influx assay

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 921799-20-4), also known as A-438079, is a small-molecule benzofuran-2-carboxamide derivative that functions as a potent and selective competitive antagonist of the P2X7 purinergic receptor. It is a well-characterized pharmacological tool compound with broad translatability across human, rat, and rhesus macaque P2X7 orthologs, supported by extensive in vitro potency data and in vivo efficacy in neuropathic pain, seizure, and sepsis models.

Molecular Formula C23H15Cl2NO4
Molecular Weight 440.28
CAS No. 921799-20-4
Cat. No. B2885233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
CAS921799-20-4
Molecular FormulaC23H15Cl2NO4
Molecular Weight440.28
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C23H15Cl2NO4/c1-29-19-8-4-5-13-11-20(30-22(13)19)23(28)26-18-10-9-14(24)12-16(18)21(27)15-6-2-3-7-17(15)25/h2-12H,1H3,(H,26,28)
InChIKeyXYBBPECBORCRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 921799-20-4): A Selective P2X7 Antagonist Procurement Profile


N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 921799-20-4), also known as A-438079, is a small-molecule benzofuran-2-carboxamide derivative that functions as a potent and selective competitive antagonist of the P2X7 purinergic receptor . It is a well-characterized pharmacological tool compound with broad translatability across human, rat, and rhesus macaque P2X7 orthologs, supported by extensive in vitro potency data and in vivo efficacy in neuropathic pain, seizure, and sepsis models .

Why Generic P2X7 Antagonists Cannot Substitute for A-438079 (CAS 921799-20-4)


P2X7 receptor antagonists are not interchangeable; they exhibit profound species-specific pharmacological divergence. While A-438079 potently inhibits human P2X7 (IC50 100–300 nM) and rat P2X7 (IC50 321 nM) and shows no significant activity at P2X2, P2X3, or P2X4 receptors at concentrations up to 10 µM, other P2X7 antagonists display markedly different selectivity and potency profiles across orthologs . Furthermore, within-class comparators like phenobarbital lack P2X7 target engagement entirely, making A-438079 a unique probe for dissecting P2X7-specific signaling cascades where generic anticonvulsants confound mechanistic interpretation .

Quantitative Differentiation Evidence for A-438079 (CAS 921799-20-4) vs. In-Class and Cross-Class Comparators


Human P2X7 Antagonist Potency: A-438079 vs. AZ11645373 and KN-62

In head-to-head patch-clamp electrophysiology on heterologously expressed human P2X7 receptors in HEK293 cells, A-438079 inhibited receptor-mediated currents with an IC50 of 297 nM. Under identical conditions, the structurally distinct P2X7 antagonists AZ11645373 and KN-62 yielded IC50 values of 23 nM and 86 nM, respectively . While A-438079 is less potent than AZ11645373 at the human ortholog, it provides a critical cross-species pharmacological profile that the more human-selective antagonists lack, enabling translational studies from rodent models to primate systems.

P2X7 receptor pharmacology Species ortholog comparison Calcium influx assay

Cross-Species P2X7 Antagonist Potency: Rat vs. Human Ortholog Comparison

In 1321N1 astrocytoma cells stably expressing rat P2X7 receptors, A-438079 blocked BzATP (10 µM)-evoked intracellular calcium mobilization with an IC50 of 321 nM . In contrast, across multiple independent studies, A-438079 exhibits approximately 3-fold higher potency at the human P2X7 receptor (IC50 ~100–300 nM) . This species-dependent potency differential—unlike the more human-selective antagonist AZ11645373, which shows weak activity at rodent P2X7—positions A-438079 as the only antagonist suitable for parallel rodent efficacy and human target engagement studies within the same chemical series.

Species-specific pharmacology Rat P2X7 receptor Calcium mobilization assay

Superior Neuroprotection vs. Phenobarbital in Neonatal Seizure Model

In a direct head-to-head comparison using a lesional model of early-life status epilepticus in 10-day-old rat pups, intraperitoneal A-438079 (5 and 15 mg/kg) administered 60 minutes after seizure induction reduced hippocampal neuronal death and seizure severity. Critically, A-438079 demonstrated superior neuroprotective effects compared with an equally seizure-suppressive dose of phenobarbital (25 mg/kg) . Phenobarbital, a GABAA receptor positive allosteric modulator, suppresses seizures but does not engage the P2X7-mediated neuroinflammatory cascade, whereas A-438079 directly antagonizes the ATP-gated P2X7 receptor implicated in seizure-induced neuronal injury.

Neuroprotection Status epilepticus Hippocampal neuronal death

Selectivity Profile Against Other P2X Receptor Subtypes

A-438079 exhibits high selectivity for the P2X7 receptor within the P2X family. It showed no significant activity at P2X2, P2X3, or P2X4 receptors at concentrations up to 10 µM, and in a broader counter-screen of 75 different G-protein-coupled receptors, enzymes, transporters, and ion channels, A-438079 demonstrated minimal activity . This selectivity profile is essential for studies where P2X7-specific signaling must be isolated from other purinergic receptor contributions, and it distinguishes A-438079 from less selective antagonists such as suramin or PPADS, which broadly inhibit multiple P2 receptor subtypes.

P2X receptor selectivity Off-target profiling P2X2, P2X3, P2X4 receptors

Translation-Relevant Pharmacokinetic Property: Short Half-Life Enables Controlled Dosing

A-438079 exhibits a short plasma half-life of 40 minutes to approximately 1 hour in rodent models . While this rapid clearance limits its suitability as a chronic oral therapeutic candidate, it is an advantageous property for acute pharmacological intervention studies where precise temporal control of P2X7 receptor blockade is required. This distinguishes A-438079 from longer-acting P2X7 antagonists (e.g., A-839977, A-804598) which, despite possessing higher oral bioavailability, introduce prolonged target engagement that may confound interpretation of time-sensitive inflammatory signaling cascades .

Pharmacokinetics Half-life In vivo dosing

In Vivo Efficacy: Potent Anti-Allodynic Activity Across Multiple Neuropathic Pain Models

A-438079 (10–300 µmol/kg, i.p.) produced dose-dependent anti-allodynic effects in three distinct rat neuropathic pain models, with an ED50 of 76 µM/kg for reversal of mechanical allodynia . In complementary in vivo electrophysiology experiments, intravenous A-438079 (80 µmol/kg) significantly reduced noxious and innocuous evoked activity of multiple spinal neuron classes (low threshold, nociceptive specific, wide dynamic range) in neuropathic rats, while effects were absent in sham-operated controls . This model-spanning efficacy profile, combined with target engagement validation through P2X7-specific electrophysiological readouts, is not documented for other benzofuran-2-carboxamide derivatives lacking the 2-chlorobenzoyl phenyl substitution pattern .

Neuropathic pain Mechanical allodynia Spinal neuronal activity

Optimal Research Application Scenarios for A-438079 (CAS 921799-20-4) Procurement


Species-Translation Studies of P2X7-Mediated Neuroinflammation

A-438079 is the compound of choice when experimental protocols require parallel investigation of P2X7 receptor pharmacology across rodent and human systems. Its characterized potency at rat (IC50 321 nM), human (IC50 ~100–313 nM), and rhesus macaque (IC50 297 nM) orthologs eliminates the need for different chemical probes at each species barrier, reducing experimental variability in translational neuroinflammation research, including microglial activation, cytokine release (IL-1β, TNF-α), and NLRP3 inflammasome studies.

Mechanistic Dissection of P2X7-Specific Signaling in Seizure Models

In epilepsy research where distinguishing P2X7-mediated neuroinflammatory damage from GABAergic seizure suppression is critical, A-438079 provides target-specific neuroprotection that phenobarbital cannot replicate . Studies employing intra-amygdala kainic acid or pilocarpine-induced status epilepticus models benefit from A-438079's ability to reduce hippocampal neuronal death through direct P2X7 antagonism, enabling clean interpretation of P2X7's role in seizure-induced neurodegeneration without confounding off-target anticonvulsant mechanisms.

Acute Electrophysiological and Calcium Imaging Studies with Reversible Target Engagement

A-438079's short plasma half-life (40–60 minutes) makes it ideally suited for acute slice electrophysiology, single-cell calcium imaging, and within-subject pharmacological manipulation studies where rapid washout and temporal control of receptor blockade are experimentally advantageous. Unlike longer-acting P2X7 antagonists, A-438079 enables reversible P2X7 blockade that can be timed precisely to stimulus presentation, and its high selectivity (inactive at P2X2, P2X3, P2X4 at ≤10 µM; minimal activity at 75 diverse targets) ensures signal attribution to P2X7.

Neuropathic Pain Target Validation and Spinal Sensitization Studies

For preclinical pain researchers requiring a P2X7 antagonist with validated efficacy across multiple neuropathic pain models and demonstrated electrophysiological target engagement at the spinal level, A-438079 is the most comprehensively characterized tool compound available. Its dose-dependent anti-allodynic effects (ED50 76 µM/kg) in SNL, CCI, and capsaicin models, combined with demonstrated reduction of evoked firing in nociceptive-specific and wide dynamic range spinal neurons at 80 µmol/kg i.v. , provide a level of validation that supports confident interpretation of P2X7's role in central sensitization mechanisms.

Quote Request

Request a Quote for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.